molecular formula C8H15NO3 B12913934 tert-Butyl 1,3-oxazolidine-3-carboxylate CAS No. 435345-93-0

tert-Butyl 1,3-oxazolidine-3-carboxylate

Cat. No.: B12913934
CAS No.: 435345-93-0
M. Wt: 173.21 g/mol
InChI Key: AMZJHBQITVMFNI-UHFFFAOYSA-N
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Description

Tert-butyl oxazolidine-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl oxazolidine-3-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of tert-butyl oxazolidine-3-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl oxazolidine-3-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability.

Properties

CAS No.

435345-93-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-5-11-6-9/h4-6H2,1-3H3

InChI Key

AMZJHBQITVMFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC1

Origin of Product

United States

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